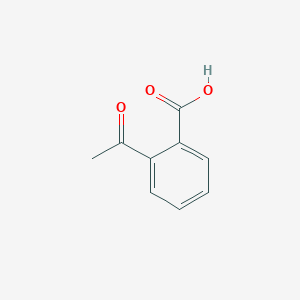

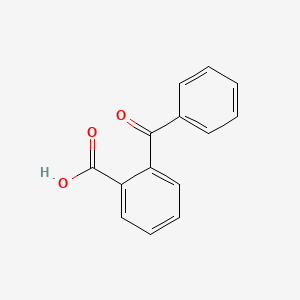

2-Acetylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407680. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAWXRKTSATEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206404 | |

| Record name | 2-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-56-0 | |

| Record name | 2-Acetylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 577-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetylbenzoic Acid (CAS: 577-56-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and safety information for 2-Acetylbenzoic acid, a versatile intermediate in the pharmaceutical, cosmetic, and agrochemical industries.

Physicochemical Properties

This compound is a light yellow to light orange crystalline powder. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | Light yellow to light orange crystalline powder | [3] |

| Melting Point | 115-118 °C | [4] |

| Boiling Point | 251.61 °C (rough estimate) | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 161.0 ± 19.7 °C | [5] |

| Vapor Pressure | 0.03 hPa (at 25 °C) |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Water Solubility | Slightly soluble | [2][3] |

| Solubility in Organic Solvents | Soluble in Dichloromethane, Ethyl Acetate, Chloroform, DMSO, Acetone | [2][3] |

| pKa | 4.13 (at 25 °C) | [3] |

| LogP | 0.8 | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | A spectrum is available from Sigma-Aldrich. | [6] |

| ¹³C NMR | A spectrum is available from Sigma-Aldrich. | [6] |

| Infrared (IR) | Strong broad bands at 3264 cm⁻¹ (O-H stretching). Absorption bands for C=O stretching occur in the range of 1750-1600 cm⁻¹. A vapor phase IR spectrum is available from NIST. | [7][8] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) is available. | [1][9] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of phthalic anhydride with malonic acid.[10] While the full detailed protocol from this specific source is part of a larger patent, a general representation of this type of reaction is the Perkin reaction, which can be adapted for this synthesis.

General Protocol (Conceptual):

-

Reactant Preparation: Phthalic anhydride and malonic acid are mixed in a suitable solvent, often with a basic catalyst like triethylamine or pyridine.

-

Reaction: The mixture is heated to reflux for several hours. The reaction proceeds through a condensation mechanism.

-

Hydrolysis: The intermediate product is then hydrolyzed, typically with an acid, to yield this compound.

-

Workup and Purification: The product is extracted from the reaction mixture using an appropriate solvent and purified, for example, by recrystallization.

A workflow for a typical synthesis and purification process is visualized below.

Caption: General workflow for the synthesis and purification of this compound.

Purification

A common method for the purification of this compound is recrystallization.[3]

Protocol for Recrystallization:

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent mixture, such as benzene and water.

-

Cooling: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.

-

Filtration: Collect the crystals by filtration, for example, using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Reactivity and Stability

This compound is stable under normal storage conditions.[5][11] It is incompatible with strong oxidizing agents.[11] Hazardous decomposition products include carbon monoxide and carbon dioxide.[11] Hazardous polymerization does not occur.[11]

Safety Information

Table 4: GHS Hazard Statements

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [5][6] |

| H319 | Causes serious eye irritation | [6] |

| H335 | May cause respiratory irritation | [6] |

Precautionary Statements:

Users should handle this compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection.[12] Avoid breathing dust and prevent contact with skin and eyes.[13]

Biological Activity and Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals.[14] It has been investigated for its effects on platelet function. One study indicated that at high concentrations, it can inhibit the second phase of ADP-induced aggregation in human platelets. However, at lower concentrations, it was found to potentially potentiate aggregation. This suggests a complex dose-dependent effect on platelet activity.

The role of this compound in drug development is primarily as a building block for more complex molecules.[14] Its chemical structure, featuring both a carboxylic acid and a ketone group, allows for a variety of chemical modifications to produce derivatives with desired therapeutic properties.

The interaction of this compound with platelet aggregation suggests a potential, though not fully elucidated, interaction with signaling pathways involved in hemostasis and thrombosis. A simplified conceptual diagram illustrating this is provided below.

Caption: Conceptual diagram of this compound's influence on platelet aggregation.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound | 577-56-0 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. This compound(577-56-0) MS [m.chemicalbook.com]

- 10. US8598387B2 - Process for the preparation of atovaquone - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound 577-56-0 | TCI AMERICA [tcichemicals.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

Spectroscopic Analysis of 2-Acetylbenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Acetylbenzoic acid (CAS 577-56-0), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a complex multiplet in the range of 7.5-8.2 ppm. The methyl protons should present as a singlet around 2.6 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups are expected at the most downfield shifts (typically >160 ppm). The aromatic carbons will resonate in the approximate range of 125-140 ppm, and the methyl carbon of the acetyl group will appear at a more upfield position (around 25-30 ppm).

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is indicative of a solid-state measurement (e.g., KBr pellet or ATR). A gas-phase IR spectrum is also available through the NIST WebBook.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3080-3030 | Medium | C-H stretch (Aromatic) |

| ~1700-1680 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1680 | Strong | C=O stretch (Ketone) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |

| ~1320-1210 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, Carboxylic Acid Dimer) |

Note: The broadness of the O-H stretch is due to hydrogen bonding. The carbonyl stretching frequencies can be influenced by the physical state of the sample.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound obtained by electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 121 | Moderate | [M - COOH]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm diameter)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the observation of the acidic proton.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically around 4-5 cm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

A standard pulse sequence for ¹H NMR is used.

-

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound using their characteristic vibrational frequencies. This protocol describes the KBr pellet method for solid samples.

Materials:

-

FTIR spectrometer

-

Hydraulic press

-

KBr pellet die set

-

Agate mortar and pestle

-

Infrared lamp

-

Potassium bromide (KBr), spectroscopy grade

-

This compound sample

-

Spatula

Procedure:

-

Sample Preparation:

-

Dry the KBr powder under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

-

Add a very small amount of the this compound sample (approx. 1-2 mg). The sample-to-KBr ratio should be low to avoid overly intense absorption bands.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Assemble the KBr pellet die. Transfer a portion of the sample mixture into the die.

-

Spread the powder evenly.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.

-

Release the pressure carefully. A transparent or translucent KBr pellet should be formed.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph - GC-MS)

-

Direct insertion probe or GC inlet

-

Volatile solvent (if using GC inlet, e.g., methanol, dichloromethane)

-

This compound sample

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube, which is then inserted into the probe. The probe is introduced into the ion source of the mass spectrometer. The sample is then heated to volatilize it directly into the ionization chamber.

-

GC Inlet: A dilute solution of the sample is injected into the gas chromatograph. The compound is volatilized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer's ion source.

-

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The excess energy imparted to the molecular ion can cause it to fragment into smaller, charged ions and neutral radicals.

-

-

Mass Analysis:

-

The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and the fragment ions can indicate the loss of specific neutral fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction: 2-Acetylbenzoic acid, a derivative of benzoic acid, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth analysis of the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, targeting researchers, scientists, and professionals in drug development. The information presented herein is curated from recent scientific literature to facilitate further investigation and application in therapeutic design.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in oncology research. Their cytotoxic effects against various cancer cell lines are being actively investigated, with several studies highlighting their potential as novel anticancer agents.

Quantitative Anticancer Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for a broad range of this compound derivatives are still under extensive investigation, studies on related benzoic acid derivatives provide valuable insights into their potential potency. For instance, certain 2-arylbenzoxazole acetic acid derivatives have demonstrated significant cytotoxicity against human cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer).[1] One study reported IC50 values for some of these derivatives in the low micromolar range against the MCF-7 cell line.[1] Another review highlights various benzoic acid derivatives with IC50 values against different cancer cell lines, with some compounds showing efficacy in the range of 10-100 µM.[2][3]

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives (Illustrative)

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylbenzoxazole acetic acid derivative | MCF-7 | 15.02 | [1] |

| 2-Arylbenzoxazole acetic acid derivative | HCT-116 | >100 | [1] |

| Substituted Benzoic Acid Derivative | HeLa (Cervical Cancer) | 10 - 100 | [2] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer cell line | 17.84 | [3] |

| 3,6-diphenyl-[4][5][6]triazolo [3,4-b][4][6][7]thiadiazole derivative | MCF7 | 22.1 | [3] |

| 3,6-diphenyl-[4][5][6]triazolo [3,4-b][4][6][7]thiadiazole derivative | SaOS-2 | 19 | [3] |

| 3,6-diphenyl-[4][5][6]triazolo [3,4-b][4][6][7]thiadiazole derivative | K562 | 15 | [3] |

Note: This table is illustrative and includes data from various benzoic acid derivatives to indicate the potential activity range. Specific data for this compound derivatives should be consulted from primary literature when available.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][8][9] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.[4][9]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[4][9]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[4][9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

Several derivatives of this compound exhibit potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. Their mechanisms of action often involve the modulation of key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of these compounds are evaluated using both in vitro and in vivo models. A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic acid derivative, demonstrated a significant reduction in the pro-inflammatory cytokines TNF-α and IL-1β in lipopolysaccharide (LPS)-induced rats.[10][11] Another study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid showed dose-dependent inhibition of paw edema in a carrageenan-induced rat model, with efficacy comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac.[12]

Table 2: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives

| Compound | Model | Parameter Measured | Result | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | TNF-α reduction | Significant (p<0.001) | [10] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | IL-1β reduction | Significant (p<0.001) | [10] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rat) | Edema Inhibition (25 mg/kg) | 48.9% (at 1h) | [12] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rat) | Edema Inhibition (125 mg/kg) | 63.1% (at 3h) | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[13][14][15]

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the this compound derivative or a reference drug (e.g., indomethacin or diclofenac) intraperitoneally or orally at a predetermined time before carrageenan injection. A control group receives the vehicle.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[14]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many compounds, including derivatives related to this compound, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.

Antimicrobial Activity

Derivatives of benzoic acid are well-known for their antimicrobial properties and are used as preservatives in food and pharmaceutical products.[16] The antimicrobial spectrum of this compound derivatives encompasses a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on various benzoic acid derivatives have shown a range of MIC values depending on the specific derivative and the target microorganism. For example, some 2-chlorobenzoic acid derivatives have shown notable activity against Escherichia coli.[17] Another study reported MIC values for p-amino benzoic acid derivatives against various bacteria and fungi.[18]

Table 3: Antimicrobial Activity of Selected Benzoic Acid Derivatives (Illustrative)

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Benzoic Acid | Escherichia coli O157 | 1000 | [16] |

| 2-Hydroxybenzoic Acid | Escherichia coli O157 | 1000 | [16] |

| 2-chlorobenzoic acid derivative | Escherichia coli | Comparable to Norfloxacin | [17] |

| p-amino benzoic acid derivative | Staphylococcus aureus | >100 | [18] |

| p-amino benzoic acid derivative | Bacillus subtilis | 62.5 | [18] |

| p-amino benzoic acid derivative | Candida albicans | 125 | [18] |

| p-amino benzoic acid derivative | Aspergillus niger | 125 | [18] |

Note: This table is illustrative and includes data from various benzoic acid derivatives. Specific MIC values for this compound derivatives should be obtained from dedicated studies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[5][6][7]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare serial twofold dilutions of the this compound derivative in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or a different temperature and duration for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

The derivatives of this compound represent a valuable chemical scaffold for the development of new therapeutic agents with diverse biological activities. The evidence presented in this guide underscores their potential in anticancer, anti-inflammatory, and antimicrobial applications. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further explore and harness the therapeutic promise of this versatile class of compounds. Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for clinical development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Broth microdilution susceptibility testing. [bio-protocol.org]

- 7. journals.asm.org [journals.asm.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 12. mdpi.com [mdpi.com]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

2-Acetylbenzoic Acid: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylbenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a powerhouse building block in the realm of organic synthesis. Its unique bifunctional nature, possessing both a carboxylic acid and a ketone moiety in an ortho relationship, provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds. These heterocyclic systems are at the core of numerous pharmaceuticals, natural products, and biologically active compounds, making this compound a molecule of significant interest to the medicinal and organic chemistry communities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 577-56-0 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 115-117 °C | |

| Solubility | Soluble in dichloromethane and ethyl acetate; slightly soluble in water. | |

| pKa | [2] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable. A common laboratory-scale preparation involves the oxidation of 2-methylacetophenone. Industrial routes may vary.

Core Applications in Heterocyclic Synthesis

The strategic placement of the carboxyl and acetyl groups in this compound allows for a variety of cyclization reactions, leading to the efficient synthesis of several important classes of heterocycles.

Phthalide Synthesis

Phthalides are a class of bicyclic lactones found in many natural products with diverse biological activities. This compound serves as a key precursor for the synthesis of 3-substituted phthalides.

A sustainable one-pot cascade strategy involves the reaction of 2-formylbenzoic acid (a close derivative) with β-keto acids in glycerol.[3][4] This method offers good to excellent yields and broad substrate scope.[3][4] Another approach involves the nucleophile-induced or light-induced conversion of 2-formylarylketones into 3-substituted phthalides.[5][6]

Table 1: Synthesis of 3-Substituted Phthalides from 2-Formylbenzoic Acid and β-Keto Acids[3][4]

| β-Keto Acid | Product | Yield (%) |

| 3-Oxo-3-phenylpropanoic acid | 3-Benzoylphthalide | 92 |

| 3-(4-Methoxyphenyl)-3-oxopropanoic acid | 3-(4-Methoxybenzoyl)phthalide | 95 |

| 3-(4-Chlorophenyl)-3-oxopropanoic acid | 3-(4-Chlorobenzoyl)phthalide | 88 |

| 3-(Naphthalen-2-yl)-3-oxopropanoic acid | 3-(Naphthoyl)phthalide | 76 |

| 3-Oxo-3-(thiophen-2-yl)propanoic acid | 3-(Thiophene-2-carbonyl)phthalide | 85 |

Isochromanone Synthesis

Isochromanones are another important class of lactones present in many natural products and pharmaceuticals. The synthesis of isochromanone derivatives can be achieved from 2-acylbenzoic acids through various catalytic methods. An asymmetric cascade O-H insertion/aldol cyclization of ketoacids with diazoketones has been developed using a Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III) complex bimetallic relay catalytic system, affording a range of optically active lactone derivatives in good to excellent yields and stereoselectivities.[7][8]

Table 2: Asymmetric Synthesis of Isochromanone Derivatives[7][8]

| 2-Acylbenzoic Acid Derivative | Diazoketone | Product | Yield (%) | ee (%) |

| 2-Cinnamoylbenzoic acid | 1-Diazo-1-phenylpropan-2-one | Chiral lactone C11 | 71 | 97 |

| 2-(Naphthalen-2-carbonyl)benzoic acid | 1-Diazo-1-phenylpropan-2-one | Chiral lactone C12 | 65 | 95 |

| 2-(Furan-2-carbonyl)benzoic acid | 1-Diazo-1-phenylpropan-2-one | Chiral lactone C13 | 71 | 94 |

| 2-(Thiophene-2-carbonyl)benzoic acid | 1-Diazo-1-phenylpropan-2-one | Chiral lactone C14 | 61 | 95 |

Isoindolinone Synthesis

Isoindolinones are a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates. A highly efficient one-pot method for the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid involves the use of chlorosulfonyl isocyanate (CSI) and various alcohols.[9] This metal-free approach proceeds under mild conditions with short reaction times.[9]

Table 3: Synthesis of Novel Isoindolinone Derivatives from 2-Benzoylbenzoic Acid[9]

| Alcohol | Product | Yield (%) |

| Ethanol | Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-carboxylate | 85 |

| Methanol | Methyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-carboxylate | 82 |

| 2-Propanol | Isopropyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-carboxylate | 90 |

| Benzyl alcohol | Benzyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-carboxylate | 88 |

| Cyclohexanol | Cyclohexyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-carboxylate | 86 |

The general workflow for the synthesis of isoindolinones from 2-benzoylbenzoic acid is straightforward. The proposed mechanism involves the initial reaction of the carboxylic acid with chlorosulfonyl isocyanate to form a reactive intermediate, which then undergoes intramolecular cyclization and subsequent reaction with an alcohol.

Phthalazinone Synthesis

Phthalazinones are a very important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. A robust and scalable one-pot, two-step process for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones has been developed.[10][11] This method utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with hydrazine.[10]

Table 4: Synthesis of Phthalazinone Derivatives

| 2-Acylbenzoic Acid | Hydrazine | Product | Yield (%) | Reference |

| This compound | Hydrazine hydrate | 4-Methylphthalazin-1(2H)-one | >95 (crude) | [10] |

| 2-Benzoylbenzoic acid | Hydrazine hydrate | 4-Phenylphthalazin-1(2H)-one | 90 | [12] |

| 2-(4-Chlorobenzoyl)benzoic acid | Hydrazine hydrate | 4-(4-Chlorophenyl)phthalazin-1(2H)-one | 85 | [12] |

| This compound | Phenylhydrazine | 4-Methyl-2-phenylphthalazin-1(2H)-one | 78 | [13] |

The reaction proceeds through the initial activation of the carboxylic acid by CDI to form a reactive acylimidazole intermediate. This is followed by nucleophilic attack of hydrazine and subsequent intramolecular cyclization and dehydration to yield the phthalazinone.

Application in Drug Development: Phthalazinone-Based VEGFR-2 Inhibitors

Many phthalazinone derivatives synthesized from 2-acylbenzoic acids exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[14][15][16][17][18]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[19][20][21][22][23] Phthalazinone-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2 and thereby inhibiting these downstream signaling pathways.[14]

Experimental Protocols

General Procedure for the Synthesis of Novel Isoindolinone Derivatives[9]

To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL) is added a catalytic amount of trifluoroacetic acid, followed by the dropwise addition of chlorosulfonyl isocyanate (1.1 eq). The mixture is stirred at room temperature for 2 hours. Subsequently, the corresponding alcohol (1 mL) is added, and stirring is continued for an additional hour at room temperature. After the reaction is complete, the volatiles are removed under reduced pressure. The resulting residue is purified by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield the pure product.

Kilogram-Scale Synthesis of 4-Substituted Phthalazin-1(2H)-ones[10]

This one-pot, two-step process involves the reaction of a 2-acylbenzoic acid with 1,1'-carbonyldiimidazole (CDI) to form the key acylimidazole intermediate. This intermediate is then reacted with aqueous hydrazine to produce the desired phthalazinone. A robust crystallization method is employed to control residual hydrazine levels in the final product.

Note: For a detailed, step-by-step protocol for the kilogram-scale synthesis, it is recommended to consult the full publication.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, providing efficient access to a wide range of medicinally relevant heterocyclic compounds. Its ability to participate in various cyclization reactions to form phthalides, isochromanones, isoindolinones, and phthalazinones underscores its importance in drug discovery and development. The methodologies presented in this guide, from small-scale laboratory syntheses to scalable industrial processes, highlight the ongoing innovation in the application of this fundamental scaffold. Further exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel synthetic transformations and the development of new therapeutic agents.

References

- 1. This compound | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]

- 4. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones [organic-chemistry.org]

- 6. Nucleophile- or light-induced synthesis of 3-substituted phthalides from 2-formylarylketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06025B [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 4 substituted phthalazin-1(2H) | Syrris [syrris.jp]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. africaresearchconnects.com [africaresearchconnects.com]

- 17. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, mole… [ouci.dntb.gov.ua]

- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

Methodological & Application

Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant heterocycles utilizing 2-acetylbenzoic acid and its derivatives as versatile starting materials. The methodologies outlined herein are drawn from recent advancements in synthetic organic chemistry and are intended to serve as a practical guide for researchers in academia and the pharmaceutical industry.

Introduction

This compound is a readily available and highly reactive synthon that has garnered significant attention in the construction of a diverse array of heterocyclic scaffolds.[1] Its unique structure, featuring a carboxylic acid and a ketone functional group in an ortho relationship, allows for a variety of cyclization reactions to form fused ring systems. These heterocycles, including phthalides, isoindolinones, and phthalazinones, are core structures in many pharmaceuticals, natural products, and biologically active compounds.[2][3] This document details robust and efficient protocols for the synthesis of these important molecular entities.

Synthesis of Phthalazinones

Phthalazinone derivatives are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and antihypertensive properties.[4][5] A highly efficient one-pot, two-step process for the synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids has been developed, offering high yields and operational simplicity.[2]

General Reaction Scheme

The synthesis proceeds via the reaction of a 2-acylbenzoic acid with a hydrazine derivative. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final phthalazinone product.

Experimental Protocol: One-Pot Synthesis of 4-Methylphthalazin-1(2H)-one

This protocol describes the synthesis of 4-methylphthalazin-1(2H)-one from this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Add hydrazine hydrate (1.2 mmol) to the solution. If desired, a base such as triethylamine (1.2 mmol) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-methylphthalazin-1(2H)-one.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various phthalazinone derivatives.

| 2-Acylbenzoic Acid Derivative | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Hydrazine hydrate | Ethanol | Reflux | 3 | 85 | |

| 2-Benzoylbenzoic acid | Hydrazine hydrate | Ethanol | Reflux | 4 | 92 | |

| 2-Acetyl-5-nitrobenzoic acid | Phenylhydrazine | Acetic Acid | 100 | 5 | 78 | [4] |

Synthesis of Isoindolinones

Isoindolinones are another important class of nitrogen-containing heterocycles that are prevalent in many natural products and pharmaceuticals.[6] A catalyst-free, three-component reaction in water provides an environmentally benign and efficient route to these compounds.[7]

General Reaction Scheme

This synthesis involves the condensation of a 2-formylbenzoic acid (an oxidized form of this compound), a primary amine, and an acetophenone derivative in water.

Experimental Protocol: Catalyst-Free Synthesis of 2-Benzyl-3-phenylisoindolin-1-one

This protocol details the synthesis of 2-benzyl-3-phenylisoindolin-1-one from 2-formylbenzoic acid, benzylamine, and acetophenone.

Materials:

-

2-Formylbenzoic acid

-

Benzylamine

-

Acetophenone

-

Water

Procedure:

-

In a sealed vessel, combine 2-formylbenzoic acid (1.0 mmol), benzylamine (1.0 mmol), and acetophenone (1.0 mmol) in water (5 mL).

-

Heat the reaction mixture to 70 °C and stir for 12 hours.

-

After cooling to room temperature, the product will precipitate.

-

Collect the solid by filtration, wash with water, and dry to yield the pure 2-benzyl-3-phenylisoindolin-1-one.

Quantitative Data

The following table presents data for the synthesis of various isoindolinone derivatives using the catalyst-free method in water.

| 2-Formylbenzoic Acid Derivative | Amine | Acetophenone Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Formylbenzoic acid | Benzylamine | Acetophenone | 70 | 12 | 96 | [7] |

| 2-Formylbenzoic acid | Aniline | 4-Chloroacetophenone | 70 | 12 | 92 | [7] |

| 5-Methoxy-2-formylbenzoic acid | Cyclohexylamine | Acetophenone | 70 | 12 | 90 | [7] |

Synthesis of Isobenzofuranones (Phthalides)

Phthalides are a class of lactones that form the core structure of many natural products with interesting biological activities.[8][9] A sustainable one-pot cascade reaction of 2-formylbenzoic acid with β-keto acids in glycerol provides an efficient route to 3-substituted phthalides.[9]

General Reaction Scheme

The reaction proceeds through a domino Knoevenagel condensation/decarboxylation/Michael addition/cyclization sequence.

Experimental Protocol: Synthesis of 3-Phenacylphthalide

This protocol outlines the synthesis of 3-phenacylphthalide from 2-formylbenzoic acid and benzoylacetic acid.

Materials:

-

2-Formylbenzoic acid

-

Benzoylacetic acid

-

Glycerol

-

Triethylamine (Et3N)

Procedure:

-

To a mixture of 2-formylbenzoic acid (1.0 mmol) and benzoylacetic acid (1.2 mmol) in glycerol (3 mL), add triethylamine (20 mol%).

-

Heat the reaction mixture at 65 °C for the time specified by TLC monitoring.

-

After completion, cool the mixture and extract the product with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data

The table below summarizes the synthesis of various 3-substituted phthalides.

| 2-Formylbenzoic Acid Derivative | β-Keto Acid | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Formylbenzoic acid | Benzoylacetic acid | Et3N | 65 | 6 | 85 | [9] |

| 2-Formylbenzoic acid | 3-Oxo-3-(p-tolyl)propanoic acid | Et3N | 65 | 7 | 82 | [9] |

| 5,6-Dimethoxy-2-formylbenzoic acid | Benzoylacetic acid | Et3N | 65 | 8 | 67 | [9] |

Visualizations

The following diagrams illustrate key experimental workflows and reaction pathways described in this document.

Caption: Workflow for the one-pot synthesis of 4-methylphthalazin-1(2H)-one.

Caption: Catalyst-free synthesis of isoindolinones in water.

Caption: Cascade reaction for the synthesis of 3-substituted phthalides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. longdom.org [longdom.org]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: phthalide form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Acetylbenzoic Acid in the Synthesis of Phthalides and Isoindolinones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-acetylbenzoic acid in the synthesis of two important classes of heterocyclic compounds: phthalides and isoindolinones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.

Synthesis of Phthalides from this compound

This compound exists in a dynamic equilibrium with its cyclic hemiacetal tautomer, 3-hydroxy-3-methyl-1(3H)-isobenzofuranone , which is a substituted phthalide. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. While the open-chain keto-acid form is often predominant, specific conditions can favor the formation and isolation of the cyclic phthalide.

Additionally, this compound can be a versatile starting material for the synthesis of other phthalide derivatives through cascade reactions. One such example is the base-catalyzed reaction with isatoic anhydrides to yield isobenzofuranone derivatives.

Protocol 1: Synthesis of 3-(2-aminophenyl)-3-methylisobenzofuran-1(3H)-one Derivatives via Base-Catalyzed Cascade Cyclization

This protocol details the synthesis of isobenzofuranone derivatives from this compound and isatoic anhydrides, proceeding through a base-catalyzed cascade reaction.[1]

Experimental Procedure:

-

To a 10 mL reaction tube, add this compound (1.0 mmol), the desired isatoic anhydride (1.20 mmol), sodium carbonate (Na₂CO₃, 0.20 mmol), and toluene (5.0 mL).

-

Cap the reaction tube with a septum.

-

Place the reaction tube in a pre-heated oil bath at 110 °C and stir for 12 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (2:1) to obtain the pure product.

Quantitative Data:

| Entry | Starting 2-Acylbenzoic Acid | Starting Isatoic Anhydride | Product | Yield (%) |

| 1 | This compound | Isatoic anhydride | 3-(2-aminophenyl)-3-methylisobenzofuran-1(3H)-one | 85 |

Table 1: Synthesis of Isobenzofuranone Derivative from this compound.[1]

Reaction Pathway:

Caption: Base-catalyzed synthesis of a 3-substituted isobenzofuranone.

Synthesis of Isoindolinones from this compound

This compound serves as a valuable precursor for the synthesis of various isoindolinone derivatives. Key strategies include the condensation with primary amines to form 3-methyleneisoindolin-1-ones and cascade reactions with isatoic anhydrides under acidic conditions to generate more complex fused isoindolinone structures.

Protocol 2: Synthesis of 3-Methyleneisoindolin-1-ones by Annulation with Amines

This protocol describes the synthesis of 3-methyleneisoindolin-1-ones from the methyl ester of this compound and various primary amines, catalyzed by p-toluenesulfonic acid (TsOH).[2]

Experimental Procedure:

-

To a reaction vessel, add methyl 2-acetylbenzoate (1.0 mmol), the desired primary amine (1.2 mmol), p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 mmol), and toluene (10 mL).

-

Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-methyleneisoindolin-1-one.

Quantitative Data:

| Entry | Amine | Product | Yield (%) |

| 1 | p-Methoxyaniline | 2-(4-methoxyphenyl)-3-methyleneisoindolin-1-one | 95 |

| 2 | Benzylamine | 2-benzyl-3-methyleneisoindolin-1-one | 88 |

| 3 | Ammonium acetate | 3-methyleneisoindolin-1-one | 75 |

Table 2: Synthesis of 3-Methyleneisoindolin-1-ones.[2]

Reaction Workflow:

References

Application Notes and Protocols for the Synthesis of Quinolones from 2-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of quinolones, a significant class of heterocyclic compounds with broad pharmacological applications, using 2-acetylbenzoic acid as the starting material. The synthesis proceeds through the formation of a key 2-aminoaryl ketone intermediate, which then undergoes a classic Friedländer annulation to construct the quinolone core.

I. Synthetic Strategy Overview

The direct synthesis of quinolones from this compound is not feasible through common named reactions. Therefore, a three-step synthetic route is proposed:

-

Nitration: Introduction of a nitro group onto the aromatic ring of this compound via electrophilic aromatic substitution.

-

Reduction: Conversion of the nitro-intermediate to the corresponding 2-amino-acetylbenzoic acid derivative.

-

Friedländer Annulation: Cyclocondensation of the 2-aminoaryl ketone with a compound containing an α-methylene group to yield the final quinolone product.

II. Experimental Protocols

Caution: These procedures involve the use of strong acids and hazardous reagents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 3-Nitro-2-acetylbenzoic Acid (Intermediate 1)

This protocol outlines the nitration of this compound. The acetyl and carboxylic acid groups are both deactivating and meta-directing. Nitration is expected to occur primarily at the C3 and C5 positions. For the subsequent Friedländer synthesis, the 3-nitro isomer is the desired precursor.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of this compound.

-

Place the flask in an ice/salt bath and cool to 0-5 °C.

-

Slowly add 40 mL of concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of this compound over 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Slowly pour the reaction mixture over 200 g of crushed ice with vigorous stirring.

-

A precipitate of the crude 3-nitro-2-acetylbenzoic acid will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Protocol 2: Synthesis of 3-Amino-2-acetylbenzoic Acid (Intermediate 2)

This protocol describes the reduction of the nitro group of Intermediate 1 to an amine using zinc powder in an acidic medium.

Materials:

-

3-Nitro-2-acetylbenzoic acid (Intermediate 1)

-

Zinc dust (Zn)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a 500 mL round-bottom flask, add 10.0 g of 3-nitro-2-acetylbenzoic acid and 150 mL of ethanol.

-

Stir the suspension and add 25.0 g of zinc dust.

-

Heat the mixture to a gentle reflux.

-

Slowly add 50 mL of concentrated hydrochloric acid dropwise via a dropping funnel over 1 hour. The reaction is exothermic.

-

After the addition is complete, maintain the reflux for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove excess zinc powder.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in 100 mL of water and carefully neutralize with a 5 M NaOH solution until a precipitate forms (pH ~7-8).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude 3-amino-2-acetylbenzoic acid. This intermediate can be used in the next step with or without further purification.

Protocol 3: Friedländer Annulation for Quinolone Synthesis

This protocol details the cyclization of 3-amino-2-acetylbenzoic acid with ethyl acetoacetate to form 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid. This is an example of the Friedländer synthesis.[1][2]

Materials:

-

3-Amino-2-acetylbenzoic acid (Intermediate 2)

-

Ethyl acetoacetate (or other α-methylene carbonyl compound)

-

Ethanol

-

Catalyst: e.g., Piperidine (base) or p-Toluenesulfonic acid (acid)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of 3-amino-2-acetylbenzoic acid in 50 mL of absolute ethanol.

-

Add 4.0 mL of ethyl acetoacetate to the solution.

-

Add a catalytic amount of either piperidine (5-10 drops) for base-catalyzed reaction or a spatula tip of p-toluenesulfonic acid for acid-catalyzed reaction.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate has formed, collect it by vacuum filtration and wash with a small amount of cold ethanol.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the solid product and dry it. Recrystallization from ethanol or acetic acid can be performed for further purification.

III. Data Presentation

Table 1: Reagent and Product Summary for Quinolone Synthesis

| Step | Starting Material | Molar Mass ( g/mol ) | Reagent(s) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) (based on 10g start) |

| 1 | This compound | 164.16 | Conc. H₂SO₄, Conc. HNO₃ | 3-Nitro-2-acetylbenzoic acid | 209.15 | 12.74 |

| 2 | 3-Nitro-2-acetylbenzoic acid | 209.15 | Zn, Conc. HCl | 3-Amino-2-acetylbenzoic acid | 179.17 | 8.57 |

| 3 | 3-Amino-2-acetylbenzoic acid | 179.17 | Ethyl acetoacetate | 2-Methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | 217.20 | 6.06 (from 5g) |

Table 2: Hypothetical Characterization Data

| Compound | Appearance | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| 3-Nitro-2-acetylbenzoic acid | Pale yellow solid | 160-165 | 11.0-13.0 (br s, 1H, -COOH), 7.5-8.5 (m, 3H, Ar-H), 2.6 (s, 3H, -COCH₃) | 3300-2500 (O-H), 1700 (C=O, acid), 1685 (C=O, ketone), 1530, 1350 (NO₂) |

| 3-Amino-2-acetylbenzoic acid | Off-white to tan solid | 150-155 | 11.0-13.0 (br s, 1H, -COOH), 6.5-7.5 (m, 3H, Ar-H), 5.0-6.0 (br s, 2H, -NH₂), 2.5 (s, 3H, -COCH₃) | 3450, 3350 (N-H), 3300-2500 (O-H), 1680 (C=O, acid), 1660 (C=O, ketone) |

| 2-Methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | White to off-white solid | >300 | 12.0-14.0 (br s, 1H, -COOH), 11.5 (s, 1H, -NH), 7.0-8.5 (m, 3H, Ar-H), 6.3 (s, 1H, H3), 2.4 (s, 3H, -CH₃) | 3300-2500 (O-H), 3100 (N-H), 1690 (C=O, acid), 1640 (C=O, quinolone) |

IV. Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of quinolones from this compound.

Mechanism: Friedländer Annulation

Caption: Simplified mechanism of the Friedländer annulation reaction.

General Mechanism of Action for Quinolone Antibiotics

While the specific biological activities of the synthesized quinolone would require experimental evaluation, the quinolone class of antibiotics generally functions by inhibiting bacterial DNA replication.

Caption: General signaling pathway for the antibacterial action of quinolones.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives

Introduction

Benzoic acid and its derivatives, such as salicylic acid and parabens, are widely used as preservatives in food, beverages, cosmetics, and pharmaceutical products due to their antimicrobial properties.[1][2][3] Accurate and reliable quantification of these compounds is crucial for quality control, regulatory compliance, and ensuring product safety. High-Performance Liquid Chromatography (HPLC) is a preferred method for this analysis due to its simplicity, speed, and stability. This document provides a detailed protocol for the simultaneous determination of benzoic acid and its common derivatives using a reversed-phase HPLC method with UV detection.

Principle

This method employs a reversed-phase C18 column for the separation of benzoic acid and its derivatives. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and a polar mobile phase.[1][4] An acidic mobile phase is used to suppress the ionization of the acidic analytes, thereby increasing their retention and improving peak shape. Detection is performed using a UV detector at a wavelength where all target compounds exhibit significant absorbance.[1][5][6]

Experimental Protocols

1. Reagents and Materials

-

Standards: Benzoic acid, Salicylic acid, p-Hydroxybenzoic acid, Methylparaben, Ethylparaben (analytical standard grade, ≥99% purity).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

-

Reagents: Phosphoric acid (analytical grade), Potassium dihydrogen phosphate (analytical grade).

-

Water: Deionized water, filtered through a 0.45 µm membrane.

-

Sample Filtration: 0.45 µm syringe filters (PTFE or Nylon).

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

Table 1: HPLC Operating Conditions

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)[6] |

| Flow Rate | 1.0 mL/min[6][7] |

| Injection Volume | 10 µL[7] |

| Column Temperature | 35 °C[6] |

| Detection Wavelength | 236 nm[6] |

| Run Time | Approximately 15 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 400 mL of acetonitrile to 600 mL of deionized water containing 1 mL of phosphoric acid. Mix thoroughly and degas before use.

-

Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard (benzoic acid, salicylic acid, etc.) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. These stock solutions are stable for several weeks when stored at 4°C.

-

Working Standard Solutions: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase to achieve a final concentration range suitable for calibration (e.g., 1-100 µg/mL).

4. Sample Preparation

The sample preparation procedure may vary depending on the matrix (e.g., beverage, cream, pharmaceutical formulation).

-

Liquid Samples (e.g., Soft Drinks, Juices):

-

Degas the sample by sonication for 10-15 minutes.

-

Dilute the sample with the mobile phase if necessary to bring the analyte concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[3]

-

-

Solid/Semi-solid Samples (e.g., Creams, Sauces):

-

Accurately weigh about 1-2 grams of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes to extract the analytes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant. If necessary, repeat the extraction step to ensure complete recovery.

-

Combine the supernatants and dilute with the mobile phase as needed.

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

-

5. Chromatographic Procedure and Data Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each analyte in the samples using the calibration curve generated from the peak areas of the standards.

Data Presentation

The performance of the HPLC method is summarized in the table below. Retention times and resolution are key indicators of the separation efficiency.

Table 2: Typical Chromatographic Performance Data

| Analyte | Retention Time (min) | Tailing Factor (As) | Resolution (Rs) |

| p-Hydroxybenzoic acid | ~ 3.5 | 1.1 | - |

| Benzoic Acid | ~ 4.8 | 1.2 | > 2.0 |

| Salicylic Acid | ~ 5.9 | 1.1 | > 2.0 |

| Methylparaben | ~ 6.8 | 1.0 | > 2.0 |

| Ethylparaben | ~ 9.2 | 1.0 | > 2.0 |

Note: Values are approximate and may vary depending on the specific column, system, and exact mobile phase composition.

Visualizations

Experimental Workflow Diagram

References

- 1. Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of Benzoic Acid and Salicylic Acid in Compound Benzoic Acid Embrocation by High Performance Liquid Chromatography | Herald of Medicine;(12): 236-238, 2018. | WPRIM [search.bvsalud.org]

- 7. HPLC Analysis of Benzoic Acid Derivatives on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Friedel-Crafts Acylation Involving Benzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is instrumental in synthesizing aromatic ketones, which are key intermediates in the production of fine chemicals, pharmaceuticals, and natural products.[3][4][5] When involving benzoic acid derivatives, it is crucial to distinguish between their two primary roles: as highly effective acylating agents (e.g., benzoyl chloride, benzoic anhydride) or as challenging substrates. The carboxyl group of benzoic acid is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and reacting with Lewis acid catalysts.[6][7][8]

These notes provide a comprehensive overview of the mechanisms, applications, and detailed protocols for Friedel-Crafts acylation reactions utilizing benzoic acid derivatives as acylating agents and explore the challenges and alternative strategies for reactions involving the benzoic acid ring itself.

Part 1: Benzoic Acid Derivatives as Acylating Agents

The most common application of benzoic acid derivatives in Friedel-Crafts chemistry is their use as acylating agents. Acid chlorides and anhydrides are reactive sources of the benzoyl cation electrophile, which readily reacts with electron-rich aromatic substrates.

General Mechanism

The reaction proceeds through the generation of a resonance-stabilized acylium ion. A Lewis acid catalyst, such as AlCl₃ or FeCl₃, coordinates to the halogen of the acyl halide (or a carbonyl oxygen of the anhydride), facilitating the formation of the electrophilic acylium ion.[1][9] This electrophile is then attacked by the π-electrons of an aromatic ring to form a sigma complex (arenium ion). Aromaticity is restored by deprotonation, yielding the final aryl ketone product and regenerating the catalyst.[10]

Caption: General mechanism of Friedel-Crafts acylation using a benzoyl halide.